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Introduction

Understanding the intricate three-dimensional structure of RNA is paramount for deciphering its
function in cellular processes and for the development of RNA-targeted therapeutics. RNA
footprinting techniques are powerful tools to probe RNA structure in its native context. While
various methods exist, Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and
Mutational Profiling (SHAPE-MaP) has emerged as a robust and versatile method for
guantitative, single-nucleotide resolution analysis of RNA structure.[1][2][3][4][5]

It is important to clarify that 2'-O-methyladenosine 5'-phosphate is a naturally occurring
modified nucleotide within RNA and is not typically used as an external chemical probe for RNA
footprinting experiments.[6] Instead, SHAPE-MaP and related techniques utilize reactive
electrophiles to modify the 2'-hydroxyl group of the ribose sugar, providing a measure of local
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nucleotide flexibility. This flexibility is correlated with the absence of base-pairing or other
structural constraints.

These application notes provide a comprehensive overview and detailed protocols for
performing in vitro RNA footprinting using the SHAPE-MaP methodology.

Principle of SHAPE-MaP

The SHAPE-MaP workflow involves three main stages:

o Chemical Probing: An RNA of interest is treated with a SHAPE reagent (e.g., 1IM7, NMIA).
These reagents acylate the 2'-hydroxyl group of flexible nucleotides, forming 2'-O-adducts.
Regions of the RNA that are structured (e.g., in double helices) are less reactive to the
SHAPE reagent.

» Mutational Profiling (MaP): The modified RNA is then reverse transcribed. Under specific
reaction conditions (e.g., presence of MnClI2), the reverse transcriptase often
misincorporates a nucleotide opposite the 2'-O-adduct.[2][3]

e Sequencing and Data Analysis: The resulting cDNA library, containing mutations at the sites
of modification, is sequenced using next-generation sequencing. The mutation rate at each
nucleotide position is then calculated and normalized to provide a quantitative measure of its
flexibility, known as the SHAPE reactivity.

This process allows for the generation of a high-resolution map of the RNA's secondary and
tertiary structure.

Experimental Workflow
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Caption: Overview of the SHAPE-MaP experimental workflow.

Applications in Drug Development

RNA has emerged as a critical target for therapeutic intervention. Understanding the structure
of viral RNAs, messenger RNAs encoding disease-relevant proteins, and non-coding RNAS is
essential for the rational design of small molecule drugs or antisense oligonucleotides. SHAPE-
MaP can be instrumental in:

o Target Validation: Confirming the existence and accessibility of structured motifs in a target
RNA.

 Hit Identification and Lead Optimization: Assessing how small molecules bind to and alter the
structure of an RNA target.

o Mechanism of Action Studies: Elucidating how a drug candidate exerts its effect by inducing
specific conformational changes in the target RNA.

o Off-Target Effects: Evaluating the impact of a compound on the structure of other cellular
RNAs.

Quantitative Data Summary

The primary output of a SHAPE-MaP experiment is a per-nucleotide reactivity score. These
scores are typically normalized so that they can be compared across different experiments.
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The following table summarizes typical data outputs and their interpretation.

. . Typical Value ]
Data Metric Description Interpretation
Range
The fraction of
sequencing reads that Higher values indicate
Raw Mutation Rate contain a mutation at 0-1.0 more frequent

a specific nucleotide

position.

modification.

SHAPE Reactivity

The normalized
mutation rate,
corrected for 0 - 2.0 (can be higher)
background

mutations.

Low (e.g., < 0.4):
Nucleotide is likely
constrained (e.g.,
base-paired). High
(e.g., >0.8):
Nucleotide is likely
flexible and single-

stranded.

ASHAPE Reactivity

The change in SHAPE
reactivity upon
addition of a ligand Negative to Positive
(e.g., a small molecule

drug).

Negative values:
Protection from
modification,
indicating binding or
induced structure.
Positive values:
Increased flexibility,
indicating ligand-
induced
conformational

change.

Detailed Experimental Protocols
Protocol 1: In Vitro RNA Transcription and Folding

o Linearize DNA Template: Linearize the plasmid DNA containing the RNA sequence of

interest using a suitable restriction enzyme. Purify the linearized DNA.
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« In Vitro Transcription: Set up the in vitro transcription reaction using a high-fidelity T7 RNA
polymerase kit. Incubate at 37°C for 2-4 hours.

o DNase Treatment: Add DNase | to the transcription reaction to digest the DNA template.
Incubate at 37°C for 15 minutes.

» RNA Purification: Purify the transcribed RNA using a suitable method, such as silica-based
columns or phenol-chloroform extraction followed by ethanol precipitation.

* RNA Folding:

o

Resuspend the purified RNA in RNase-free water.

[¢]

Add folding buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NacCl).

Heat the RNA solution to 95°C for 3 minutes to denature any existing structures.

[e]

[e]

Slowly cool the RNA to room temperature to allow for proper folding.

o

Add MgCl: to a final concentration of 10 mM and incubate at 37°C for 15 minutes to
facilitate tertiary structure formation.

Protocol 2: SHAPE-MaP Chemical Probing

» Prepare SHAPE Reagent: Prepare a stock solution of the SHAPE reagent (e.g., 100 mM
1M7 in anhydrous DMSO).

» Probing Reaction:

o

In separate tubes, aliquot the folded RNA.

[¢]

To the (+) SHAPE tube, add the SHAPE reagent to a final concentration of 1-10 mM.

o

To the (-) SHAPE (control) tube, add an equivalent volume of DMSO.

Incubate the reactions at 37°C for 5-15 minutes.

[e]

e Quench Reaction: Stop the modification reaction by adding a quenching agent (e.g., DTT to
a final concentration of 50 mM).
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» RNA Purification: Purify the modified and control RNAs to remove the SHAPE reagent and
other reaction components. A silica-based column purification is recommended.

Protocol 3: Mutational Profiling and Library Preparation

e Primer Annealing:

o To the purified RNA from the (+) SHAPE and (-) SHAPE reactions, add a gene-specific
reverse primer.

o Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
» Reverse Transcription:

o Prepare a master mix for reverse transcription containing a reverse transcriptase that is
active in the presence of Mn2* (e.g., SuperScript Il), dNTPs, and the appropriate buffer
with MnCl2 (final concentration typically 0.5-1.0 mM).

o Add the master mix to the primer-annealed RNA.
o Incubate according to the manufacturer's instructions (e.g., 42°C for 90 minutes).

* RNA Hydrolysis: Degrade the RNA template by adding NaOH and incubating at 95°C for 3
minutes. Neutralize the reaction with HCI.

o cDNA Purification: Purify the resulting cDNA.

 Library Preparation for Sequencing: Proceed with a standard next-generation sequencing
library preparation protocol, which typically involves second-strand synthesis, adapter
ligation, and PCR amplification.

Data Analysis Workflow
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Caption: Bioinformatic pipeline for SHAPE-MaP data analysis.

Concluding Remarks

SHAPE-MaP is a powerful technique that provides high-resolution insights into RNA structure.
By following these protocols, researchers can effectively map the structural landscape of their
RNA of interest, facilitating a deeper understanding of its biological function and providing a
robust platform for the discovery and development of RNA-targeted therapeutics. The
guantitative nature of SHAPE-MaP data is particularly valuable for characterizing the
interactions between RNA targets and small molecule drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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